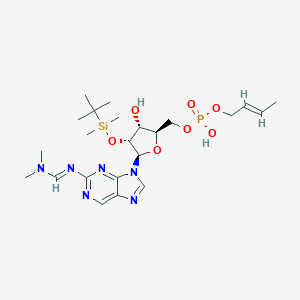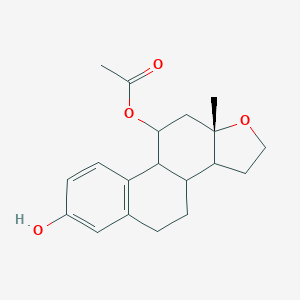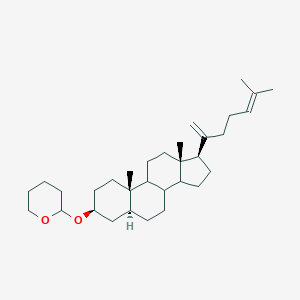![molecular formula C16H24N6O5 B237388 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate CAS No. 125780-95-2](/img/structure/B237388.png)
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate, commonly known as AZT, is a potent antiviral drug that has been widely used in the treatment of HIV/AIDS. AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987 and has since been used in combination with other antiretroviral drugs to improve the efficacy of HIV treatment.
Mécanisme D'action
AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT is incorporated into the growing viral DNA chain, causing premature termination of the chain and inhibition of viral replication. AZT is more effective against HIV than other retroviruses because it is preferentially incorporated into the viral DNA rather than the host DNA.
Biochemical and Physiological Effects:
AZT has several biochemical and physiological effects, including inhibition of viral replication, reduction of viral load, and improvement of immune function. AZT has been shown to reduce the incidence of opportunistic infections and delay the progression of HIV to AIDS. However, AZT can also have adverse effects, such as bone marrow suppression, anemia, and neuropathy.
Avantages Et Limitations Des Expériences En Laboratoire
AZT has several advantages for lab experiments, including its well-characterized mechanism of action, its potency against HIV, and its availability as a commercial drug. However, AZT also has several limitations, such as its potential toxicity, its narrow therapeutic window, and the development of drug resistance.
Orientations Futures
There are several future directions for the research and development of AZT and related compounds. These include the development of more potent and less toxic analogues, the investigation of new targets for antiviral therapy, and the development of combination therapies to overcome drug resistance. In addition, AZT and related compounds may have potential applications in the treatment of other diseases, such as cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of AZT involves several steps, including the protection of the 3'- and 5'-hydroxyl groups of thymidine, the conversion of the 5'-hydroxyl group to an azide group, and the coupling of the protected thymidine derivative with the protected amino acid derivative. The final step involves the removal of the protecting groups to yield AZT. The synthesis of AZT has been extensively studied and optimized, and several methods have been developed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
AZT has been extensively studied for its antiviral activity against HIV, and its mechanism of action has been well characterized. AZT has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C. In addition, AZT has been investigated for its potential use in the prevention of mother-to-child transmission of HIV.
Propriétés
Numéro CAS |
125780-95-2 |
|---|---|
Nom du produit |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate |
Formule moléculaire |
C16H24N6O5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C16H24N6O5/c1-4-8(2)13(17)15(24)26-7-11-10(20-21-18)5-12(27-11)22-6-9(3)14(23)19-16(22)25/h6,8,10-13H,4-5,7,17H2,1-3H3,(H,19,23,25)/t8-,10-,11+,12+,13-/m0/s1 |
Clé InChI |
QUANSGVUESEHKX-FXAPSIEYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
SMILES |
CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
SMILES canonique |
CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
Synonymes |
5'-isoleucyl 3'-azido-3'-deoxythymidine IAZT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)

![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
![2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)

![2-[4,5-Dihydroxy-6-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B237367.png)


![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)